molecular formula C5H5BrN2 B189405 4-Amino-2-bromopyridine CAS No. 7598-35-8

4-Amino-2-bromopyridine

Cat. No. B189405
CAS RN: 7598-35-8
M. Wt: 173.01 g/mol
InChI Key: GNTGEMWEXKBWBX-UHFFFAOYSA-N
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Description

4-Amino-2-bromopyridine is a chemical compound with the empirical formula C5H5BrN2. It has a molecular weight of 173.01 . It is used as a medical intermediate .


Synthesis Analysis

The synthesis of 4-Amino-2-bromopyridine involves several steps. The bromination and nitration steps should be carried out in a well-ventilated hood . The concrete method involves the reaction of 4-bromopyridine acid amides .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-bromopyridine is represented by the SMILES string Nc1ccnc(Br)c1 . More detailed structural analysis can be found in various scientific papers .


Chemical Reactions Analysis

The chemical reactions involving 4-Amino-2-bromopyridine are complex and can involve various other compounds . More detailed information about these reactions can be found in the referenced papers.


Physical And Chemical Properties Analysis

4-Amino-2-bromopyridine is a solid substance . It is slightly soluble in water . More detailed physical and chemical properties can be found in the referenced sources .

Scientific Research Applications

  • Synthesis of Novel Complexes : 4-Amino-2-bromopyridine derivatives have been used in synthesizing novel iron(II) and ruthenium(II) complexes with unusual internal angles and hydrogen bonding between amino protons and nitrogen atoms. These complexes have unique chemical and electrochemical properties (Fallahpour, Neuburger, & Zehnder, 1999).

  • Vibrational Spectra Analysis : Detailed experimental and theoretical studies on the molecular structure and vibrational spectra of 4-Amino-2-bromopyridine have been conducted. These studies provide comprehensive vibrational assignment and analysis, contributing to a better understanding of its molecular properties (Kandasamy & Velraj, 2012).

  • Copper-Catalyzed Amination : This compound has been effectively used in the amination of aryl halides under copper catalysis, demonstrating its utility in organic synthesis and potential pharmaceutical applications (Lang, Zewge, Houpis, & VolanteRalph, 2001).

  • Building Blocks for Chelating Ligands : Amino-functionalized 2,2′-bipyridines, synthesized from 4-Amino-2-bromopyridine, serve as versatile building blocks for sophisticated chelating ligands with a 2,2′-bipyridine core, useful in coordination chemistry and material science (Hapke, Staats, Wallmann, & Lützen, 2007).

  • Electrocatalytic Carboxylation : 4-Amino-2-bromopyridine has been used in electrochemical studies, like the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, showing its potential in green chemistry applications (Feng, Huang, Liu, & Wang, 2010).

  • Investigating Covalent Protein Modification : Studies have been conducted to understand the mechanism of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines, highlighting the compound's role in selective covalent protein modification, relevant for the development of biological probes and therapeutics (Johnson et al., 2011).

  • Synthesis of Bioactive Compounds : The compound has been used in the synthesis of substituted imidazo[1,2-a]pyridine derivatives, which are important in the development of pharmaceuticals (Shawcross & Stanforth, 1993).

Safety And Hazards

4-Amino-2-bromopyridine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-bromopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTGEMWEXKBWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323696
Record name 4-Amino-2-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-bromopyridine

CAS RN

7598-35-8
Record name 7598-35-8
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Record name 4-Amino-2-bromopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-bromopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
M Kandasamy, G Velraj - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
… In our title molecule (3-amino-2-bromopyridine and 4-amino-2-bromopyridine), the NH 2 asymmetric stretching vibration is observed in FTIR (solid phase) spectrum at 3448 cm −1 for …
Number of citations: 12 www.sciencedirect.com
JW Streef, HJ Den Hertog - Recueil des Travaux Chimiques …, 1966 - Wiley Online Library
… The presence of VlII has been established only in reaction mixtures which contain at the same time 4-amino-2-bromopyridine (VII) or in the formation of which VII has been an …
Number of citations: 25 onlinelibrary.wiley.com
IN Bardasov, AY Alekseeva, OV Ershov - Russian Journal of Organic …, 2018 - Springer
… Abstract—A one-pot procedure has been proposed for the synthesis of 6-alkyl-4-amino-2-bromopyridine-3,5dicarbonitriles by reaction of malononitrile dimer with aliphatic aldehyde, followed by heterocyclization and …
Number of citations: 3 link.springer.com
C Liu, K Gao, Z Cui, L Gao, DW Fu… - The Journal of …, 2016 - ACS Publications
… molar ratio of 4-amino-2-bromopyridine and tetrafluoroboric acid. Compounds 1 and 2 were prepared by dissolving the 4-amino-2-bromopyridine into tetrafluoroboric acid solution at a …
Number of citations: 25 pubs.acs.org
Z Li, C Gelbaum, WL Heaner IV, J Fisk… - … Process Research & …, 2016 - ACS Publications
… For comparison, it is noted that using the optimal protocol for 4-amino-2-bromopyridine which produced a product yield of 96% (Entry 7, Table 9) only a 74% yield was obtained in the …
Number of citations: 49 pubs.acs.org
Z Li, C Gelbaum, ZS Campbell, PC Gould… - New Journal of …, 2017 - pubs.rsc.org
… In contrast, in the absence of an added ligand, 4-amino-2-chloropyridine produced quantitative yields at buffered pH 3.5 and 4.5 while 4-amino-2-bromopyridine produced quantitative …
Number of citations: 14 pubs.rsc.org
HJ Den Hertog, CR Kolder… - Recueil des Travaux …, 1951 - Wiley Online Library
… ethoxypyridine XIV was formed which could be identified with a preparation obtained by heating 4-amino-2-bromopyridine (XV) with sodium ethylate. From this fact the structure of both …
Number of citations: 63 onlinelibrary.wiley.com
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1972 - Wiley Online Library
… Thus, this process differs considerably from the amination of 4-amino-2-bromopyridine where 2,4-diaminopyridine is the main product and only a very small amount of the ring …
Number of citations: 21 onlinelibrary.wiley.com
Z Li, C Gelbaum, JS Fisk, B Holden… - The Journal of …, 2016 - ACS Publications
… this study: 4-bromobenzylamine and 4-amino-2-bromopyridine. Each of these substrates was … Finally, the results described for 4-bromobenzylamine and 4-amino-2-bromopyridine were …
Number of citations: 22 pubs.acs.org
W Zhang, Y Wu, Z Tang, X Gan, Z Gao, C Xu… - Chemical Physics …, 2019 - Elsevier
… Moreover, the remanent polarization (Pr) is 0.66 μC/cm 2 , much more than (4-amino-2-bromopyridinium)(4-amino-2-bromopyridine)tetrafluoroborate (0.35 μC/cm 2 ) [30] and the pyridin…
Number of citations: 4 www.sciencedirect.com

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